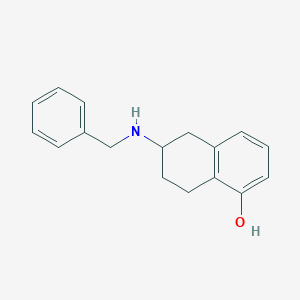
4-Chloro-2-isothiocyanato-6-methoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-isothiocyanato-6-methoxypyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their presence in nucleic acids such as DNA and RNA. This compound is characterized by the presence of a chlorine atom at the 4th position, an isothiocyanate group at the 2nd position, and a methoxy group at the 6th position on the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-isothiocyanato-6-methoxypyrimidine typically involves the introduction of the isothiocyanate group to a pre-formed pyrimidine ring. One common method includes the reaction of 4-chloro-6-methoxypyrimidine with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isothiocyanate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-isothiocyanato-6-methoxypyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like triethylamine.
Addition Reactions: Nucleophiles such as primary or secondary amines.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Thiourea Derivatives: Formed from the reaction of the isothiocyanate group with amines.
Substituted Pyrimidines: Formed from nucleophilic substitution at the 4th position.
Aplicaciones Científicas De Investigación
4-Chloro-2-isothiocyanato-6-methoxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-isothiocyanato-6-methoxypyrimidine involves its ability to interact with nucleophiles due to the presence of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The chlorine atom and methoxy group on the pyrimidine ring can also influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6-methoxypyrimidine: Lacks the isothiocyanate group, making it less reactive towards nucleophiles.
2-Isothiocyanato-4,6-dimethoxypyrimidine: Contains two methoxy groups, which can affect its solubility and reactivity.
4-Chloro-2-methylthio-6-methoxypyrimidine: The methylthio group can influence the compound’s lipophilicity and biological activity.
Uniqueness
4-Chloro-2-isothiocyanato-6-methoxypyrimidine is unique due to the presence of both the chlorine atom and the isothiocyanate group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H4ClN3OS |
|---|---|
Peso molecular |
201.63 g/mol |
Nombre IUPAC |
4-chloro-2-isothiocyanato-6-methoxypyrimidine |
InChI |
InChI=1S/C6H4ClN3OS/c1-11-5-2-4(7)9-6(10-5)8-3-12/h2H,1H3 |
Clave InChI |
FPLLQRPHNBICOF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC(=N1)N=C=S)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


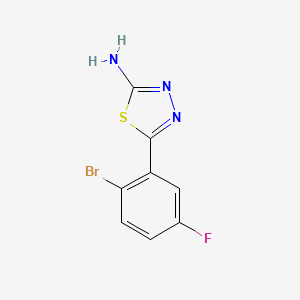
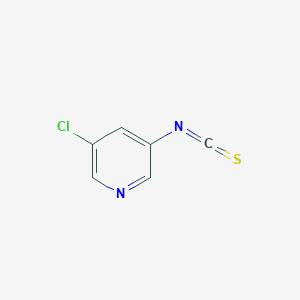

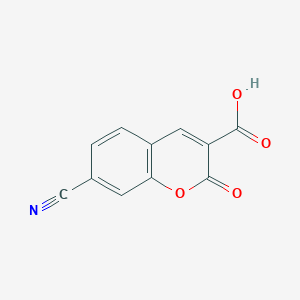
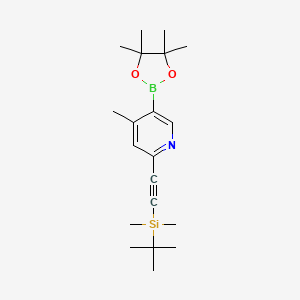

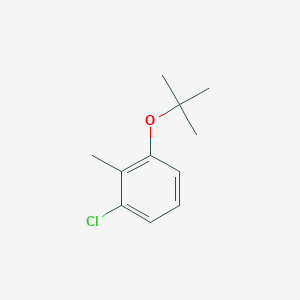

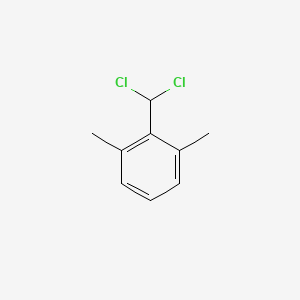
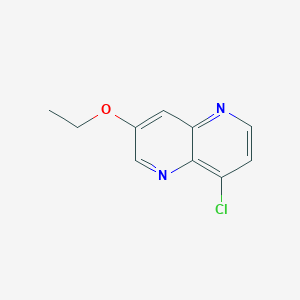
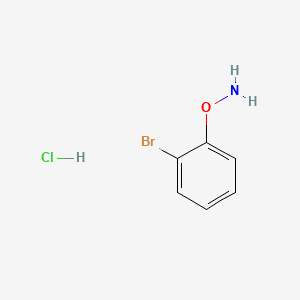
![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B13698887.png)
![tert-butyl 4-(methyl(1H-pyrrolo[3,2-b]pyridin-5-yl)amino)piperidine-1-carboxylate](/img/structure/B13698898.png)
